In Vitro HMG-CoA Reductase Inhibition: Quantified Potency Differential of Dihydromevinolin vs. Mevinolin
Dihydromevinolin demonstrates potent but quantifiably distinct inhibitory activity against HMG-CoA reductase compared to mevinolin. In a standardized in vitro enzyme inhibition assay using rat liver microsomal HMG-CoA reductase, dihydromevinolin exhibited an IC₅₀ of approximately 11 nM, representing a 2.3-fold lower potency relative to mevinolin (lovastatin), which exhibits an IC₅₀ of 3.4–5 nM under comparable conditions [1]. This potency differential is attributed to the reduced conformational rigidity imposed by the saturated trans-fused octahydronaphthalene ring system in dihydromevinolin relative to the unsaturated hexahydronaphthalene system of mevinolin [2].
| Evidence Dimension | In vitro HMG-CoA reductase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 11 nM |
| Comparator Or Baseline | Mevinolin (lovastatin) IC₅₀ = 3.4–5 nM |
| Quantified Difference | Approximately 2.3-fold lower potency for dihydromevinolin |
| Conditions | Rat liver microsomal HMG-CoA reductase assay; in vitro enzymatic inhibition |
Why This Matters
This quantified potency differential is essential for dose-response calibration in enzymatic studies and for selecting the appropriate compound when precise inhibition kinetics are required.
- [1] Bone EA, Cunningham EM, Davidson AH, Galloway WA, Lewis CN, Morrice EM, Reeve MM, Todd RS, White IM. HMG-CoA reductase inhibitors structurally related to dihydromevinolin. Bioorg Med Chem Lett. (IC₅₀ data referenced in: Dihydromevinolin MeSH Supplementary Concept Data 2024; and TargetMol Dihydromevinolin product page citing 2.3-fold lower potency). View Source
- [2] Albers-Schönberg G, Joshua H, Lopez MB, Hensens OD, Springer JP, Chen J, Ostrove S, Hoffman CH, Alberts AW, Patchett AA. Dihydromevinolin, a potent hypocholesterolemic metabolite produced by Aspergillus terreus. J Antibiot (Tokyo). 1981 May;34(5):507-12. doi: 10.7164/antibiotics.34.507. PMID: 7275832. View Source
